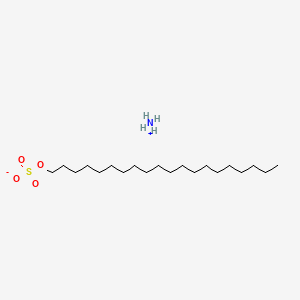
Ammonium icosyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium icosyl sulphate is a chemical compound with the molecular formula C20H45NO4S . It is an ammonium salt of icosyl sulphate, characterized by its surfactant properties. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium icosyl sulphate can be synthesized through the reaction of icosyl alcohol with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction typically involves the following steps:
Esterification: Icosyl alcohol reacts with sulfuric acid to form icosyl sulfate.
Neutralization: The icosyl sulfate is then neutralized with ammonium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Ammonium icosyl sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert it back to icosyl alcohol.
Substitution: It can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines can react with this compound under mild conditions.
Major Products:
Oxidation: Icosyl sulfonate.
Reduction: Icosyl alcohol.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
Ammonium icosyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in the preparation of biological samples and as a detergent in cell lysis buffers.
Medicine: It is used in pharmaceutical formulations for its emulsifying properties.
Industry: It is utilized in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of ammonium icosyl sulphate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is particularly useful in emulsification processes, where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases.
Comparison with Similar Compounds
Comparison: Ammonium icosyl sulphate is unique due to its specific chain length and surfactant properties. Compared to ammonium docosyl sulphate, it has a shorter carbon chain, which may affect its solubility and surfactant efficiency. Ammonium bisulfate and ammonium polyphosphate have different chemical structures and applications, making this compound distinct in its use as a surfactant in various industries.
Properties
CAS No. |
72018-21-4 |
|---|---|
Molecular Formula |
C20H45NO4S |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
azanium;icosyl sulfate |
InChI |
InChI=1S/C20H42O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2-20H2,1H3,(H,21,22,23);1H3 |
InChI Key |
XAFPIFNFBCOYLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
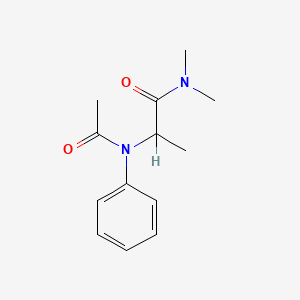

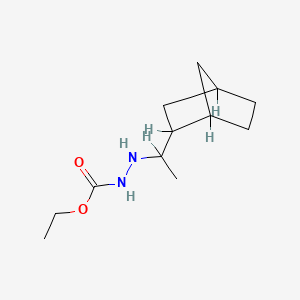
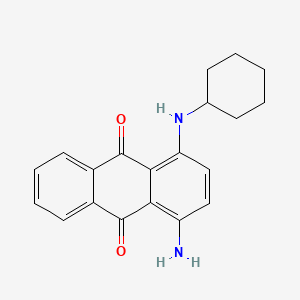
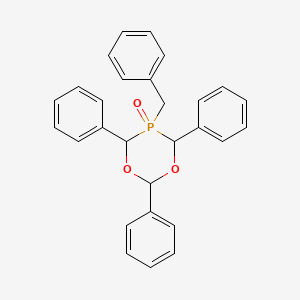
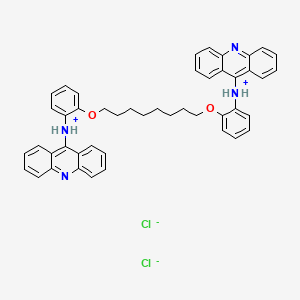
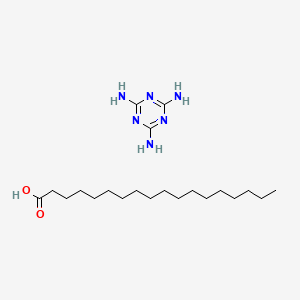

![N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate](/img/structure/B13777331.png)
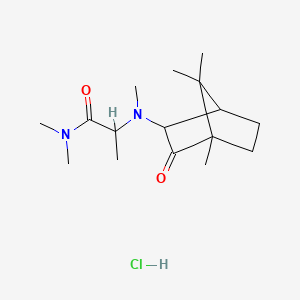
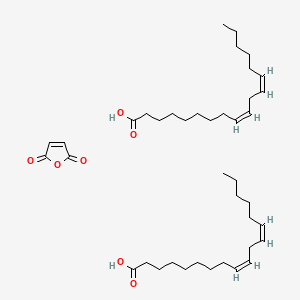
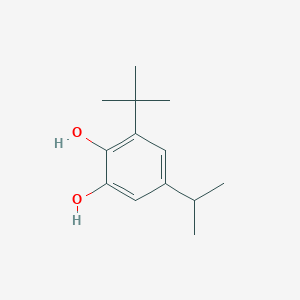
![7H-Benz[de]anthracen-7-one, 3,9-dichloro-](/img/structure/B13777355.png)
